molecular formula C8H8N2O B065521 3-Methylbenzimidazol-4-ol CAS No. 163298-76-8

3-Methylbenzimidazol-4-ol

Cat. No.: B065521
CAS No.: 163298-76-8
M. Wt: 148.16 g/mol
InChI Key: XZPJPYXKVODVDL-UHFFFAOYSA-N
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Description

3-Methylbenzimidazol-4-ol is a heterocyclic aromatic compound that features a benzene ring fused to an imidazole ring, with a hydroxyl group at the fourth position and a methyl group at the third position. This compound is part of the benzimidazole family, known for its diverse pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylbenzimidazol-4-ol typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. One common method is the reaction of o-phenylenediamine with formic acid or its equivalents under acidic conditions, followed by cyclization to form the benzimidazole ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or transition metal complexes are often employed to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Methylbenzimidazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydro derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Methylbenzimidazol-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of corrosion inhibitors, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-Methylbenzimidazol-4-ol involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with DNA, leading to the inhibition of DNA replication and transcription. These interactions are mediated through hydrogen bonding, van der Waals forces, and hydrophobic interactions .

Comparison with Similar Compounds

Uniqueness: 3-Methylbenzimidazol-4-ol is unique due to the presence of both a methyl group and a hydroxyl group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3-methylbenzimidazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-10-5-9-6-3-2-4-7(11)8(6)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPJPYXKVODVDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Methylamino-3-nitrophenol (1.00 g, 5.98 mmol) in MeOH (100 mL) with HOAc (0.22 mL) was hydrogenated (50 psi) for 2 hours over 10% Pd on carbon (186 mg). The catalyst was removed by filtration and the filtrate concentrated in vacuo. The residue was dissolved in formic acid and refluxed for 17 hours under N2 (g). Excess acid was removed in vacuo, and the residue was taken up in 5% MeOH in EtOAc and washed with saturated aqueous NaHCO3 and brine. The organic phase was dried over Na2SO4 and concentrated in vacuo. The residue was taken up in 5% MeOH in EtOAc and washed with saturated aqueous NaHCO3 and brine. The organic phase was dried over Na2SO4 and concentrated in vacuo to yield a red-brown solid which was chromatographed on silica (50-100% EtOAc/hexanes). The desired product (GC/MS m/z 148) was obtained as a yellow solid, 0.748 g; 84%.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.22 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
186 mg
Type
catalyst
Reaction Step Four

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